molecular formula C10H12FNO B12274501 1-(3-Fluorophenyl)pyrrolidin-3-ol CAS No. 850834-38-7

1-(3-Fluorophenyl)pyrrolidin-3-ol

Cat. No.: B12274501
CAS No.: 850834-38-7
M. Wt: 181.21 g/mol
InChI Key: YZSNQEGPANCTAL-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . The fluorophenyl group can then be introduced through various substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Fluorophenyl)pyrrolidin-3-ol can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity, providing insights into drug design.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)pyrrolidin-3-ol involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, the compound may interact with receptors or enzymes, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent and specific effects. The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

1-(3-Fluorophenyl)pyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:

    1-(4-Fluorophenyl)pyrrolidin-3-ol: Similar structure but with the fluorine atom in a different position, which can affect its chemical and biological properties.

    1-(3-Chlorophenyl)pyrrolidin-3-ol: Substitution of fluorine with chlorine can lead to different reactivity and biological activity.

    1-(3-Methylphenyl)pyrrolidin-3-ol: The presence of a methyl group instead of fluorine can significantly alter the compound’s properties.

The uniqueness of this compound lies in the specific effects of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-fluorophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)12-5-4-10(13)7-12/h1-3,6,10,13H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSNQEGPANCTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630993
Record name 1-(3-Fluorophenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850834-38-7
Record name 1-(3-Fluorophenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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